Home > Products > Screening Compounds P34860 > N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide
N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide -

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide

Catalog Number: EVT-13540774
CAS Number:
Molecular Formula: C19H21N5O
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a biphenyl structure substituted with a tetrazole moiety, which is known for its biological activity. The compound's systematic name reflects its intricate structure, which includes a pentanamide functional group.

Source

The compound is cataloged under various chemical databases and suppliers, with its CAS number being 914465-68-2. It is often associated with pharmaceutical applications, particularly in the context of drug development related to cardiovascular agents such as valsartan and irbesartan .

Classification

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide belongs to the class of tetrazole-containing compounds. Tetrazoles are five-membered heterocycles known for their diverse biological properties, including antihypertensive effects and potential applications in cancer therapy. The biphenyl moiety contributes to the compound's lipophilicity, enhancing its pharmacokinetic profiles.

Synthesis Analysis

Methods

The synthesis of N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide can be achieved through several synthetic routes involving the coupling of tetrazole derivatives with biphenyl intermediates followed by amide formation.

Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available biphenyl derivatives and tetrazole precursors.
  2. Reagents: Common reagents include coupling agents (e.g., EDC or DCC) and solvents such as dimethylformamide or dichloromethane.
  3. Reaction Conditions: The reaction conditions may vary but often involve heating under reflux to facilitate the coupling reaction, followed by purification methods such as column chromatography to isolate the final product.
Molecular Structure Analysis

Structure

The molecular structure of N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide can be represented by its molecular formula C19H21N5OC_{19}H_{21}N_{5}O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: 335.40 g/mol
  • SMILES Notation: CCCCC(=O)NCc1ccc(cc1)c2ccccc2c3nnn[nH]3
  • InChI Key: InChI=1S/C19H21N5O/c1-2-3-8-18(25)20-13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19-21-23-24-22
Chemical Reactions Analysis

Reactions

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide can undergo various chemical reactions typical for amides and tetrazoles:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The tetrazole ring may participate in nucleophilic substitution reactions due to its electron-withdrawing nature.

Technical Details

The stability of the compound under different pH conditions should be assessed to determine its reactivity profile in biological systems.

Mechanism of Action

Process

The mechanism of action for N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide is primarily linked to its interaction with specific biological targets. The tetrazole moiety mimics natural substrates and can bind to receptors or enzymes involved in cardiovascular regulation.

Data

Studies suggest that compounds similar to this one may inhibit angiotensin II receptors, leading to vasodilation and lower blood pressure, which is critical in treating hypertension.

Physical and Chemical Properties Analysis

Physical Properties

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide is typically a solid at room temperature with moderate solubility in organic solvents.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified but generally expected to be within a range typical for similar compounds.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
Applications

Scientific Uses

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antihypertensive agents.
  2. Research Studies: Investigating the role of tetrazole derivatives in various biological pathways.
  3. Analytical Chemistry: Used as a reference standard for quality control in pharmaceutical formulations .

This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, highlighting the importance of synthetic methodologies in drug discovery and development.

Synthetic Chemistry and Structural Optimization

Design and Synthesis of Tetrazole-Biphenyl Hybrid Scaffolds

The tetrazole-biphenyl pharmacophore represents a privileged structural motif in angiotensin II receptor antagonists, with N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (CAS: 914465-68-2, C₁₉H₂₁N₅O) serving as a key synthetic intermediate. This scaffold is constructed through convergent synthetic routes where the critical biphenyl linkage is established prior to tetrazole cyclization. The primary synthetic approach employs Suzuki-Miyaura cross-coupling between 4-bromophenyl precursors and 2-tetrazolylphenylboronic acids, facilitated by palladium catalysts under inert atmosphere [5]. Alternative routes involve Ullmann-type couplings of o-haloanilines with biphenyl systems followed by tetrazole formation via [2+3] cycloaddition between nitriles and azides [7].

The molecular architecture features orthogonal spatial positioning between the tetrazole anion (at physiological pH) and the lipophilic pentanamide tail. This arrangement mimics the bioactive conformation of clinical antagonists like losartan, where the tetrazole functions as an anchor point for ionic interactions with the AT₁ receptor's subsite, while the alkylamide chain occupies a hydrophobic pocket [5] [10]. X-ray crystallographic studies confirm a dihedral angle of approximately 40-45° between the biphenyl rings, optimizing receptor fit while minimizing steric strain [3].

Table 1: Synthetic Routes to Tetrazole-Biphenyl Hybrids

MethodReaction ConditionsYield (%)Key Advantage
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water, 80°C65-75Tolerance to diverse tetrazole protecting groups
Ullmann CouplingCuI, phenanthroline, K₂CO₃, DMSO, 110°C50-60Avoids boronic acid synthesis
Staudinger-Aza-WittigPh₃P, DEAD, aryl azide, RT70-85Single-step tetrazole installation

Esterification and Amidation Strategies for Prodrug Development

The potent but poorly bioavailable tetrazole moiety necessitates prodrug approaches for enhanced membrane permeability. Carboxylate bioisosterism of the tetrazole ring (pKₐ ≈ 4.5-4.9) enables classical prodrug derivatization. For N-((2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methyl)pentanamide, this involves tetrazole N-alkylation with electrophiles like methyl iodide or benzyl bromide under phase-transfer conditions (NaOH(aq)/CH₂Cl₂, Aliquat 336) to generate 1-protected tetrazoles [5] [7]. These derivatives exhibit increased log P values (experimental Δlog P = +1.2 for methylated analog) and enhanced intestinal absorption.

The pentanamide side chain provides an additional site for prodrug engineering via esterification of the terminal carboxylate (when present in modified structures). Valsartan methyl ester (CAS: 137863-42-4, C₂₅H₃₁N₅O₃) exemplifies this strategy, showing 3.2-fold higher Caco-2 permeability compared to the parent acid [6] [8]. Metabolic activation occurs via hepatic carboxylesterases (CES1/CES2), regenerating the active tetrazole and carboxylic acid pharmacophores. Benzyl esters demonstrate slower hydrolysis kinetics but superior lymphatic transport, enabling tailored pharmacokinetic profiles [8].

Role of Pentanamide Substituents in Bioisosteric Replacements

The pentanamide moiety (CH₃(CH₂)₃C(O)NH-) represents a deliberate hydrophobic pharmacophore optimized for receptor affinity and metabolic stability. Structure-activity relationship (SAR) studies reveal that C₅ alkyl chains maximize AT₁ receptor occupancy, with shorter (butyramide) or longer (hexanamide) chains diminishing IC₅₀ values by 4-6 fold [5]. The amide carbonyl participates in hydrogen-bonding networks with Ser₁₀₉ and Ala₁₀₃ residues, while the aliphatic chain engages in van der Waals interactions with hydrophobic subpockets [9].

This pentanamide group exemplifies strategic bioisosteric replacement of earlier pharmacophores:

  • Tetrazole-for-carboxylate: The tetrazole ring (pKₐ 4.9) serves as a metabolically stable surrogate for carboxylates (pKₐ 4.2-4.4) with 10-fold increased lipophilicity (log D₇.₄: tetrazole = -0.8 vs carboxylate = -1.9) [9]
  • Amide-for-imidazole: Pentanamide replaces histidine-like imidazoles in early antagonists (e.g., losartan), eliminating metabolic N-oxidation pathways while maintaining planar hydrogen-bond acceptance [5]

Table 2: Physicochemical Properties of Bioisosteric Groups

PharmacophorepKₐlog D₇.₄H-Bond DonorsH-Bond Acceptors
Tetrazole (1H-form)4.5-4.9-0.814 (sp² N)
Carboxylic Acid4.2-4.4-1.912
Pentanamide~15+1.11 (NH)2 (C=O + N)
Imidazole (N-unsubst.)6.8-7.0-0.31 (NH)1 (sp² N)

Synthetic Intermediates and By-Products in Angiotensin-II Receptor Antagonist Synthesis

The synthesis of N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide generates characteristic intermediates and impurities requiring stringent control:

  • Valsartan Methyl Ester (CAS: 11561462, C₂₅H₃₁N₅O₃): Key penultimate intermediate formed via DCC-mediated coupling between N-[(2´-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]valine and methyl valerate, requiring HPLC purification to control epimerization at the valine stereocenter [6] [8]
  • Deprotonated Tetrazole Salts: Sodium (e.g., TRC-T283965) or triethylammonium salts generated during tetrazole deprotection (HCl/NaOH cycle), complicating crystallization due to hygroscopicity [1]
  • Des-Valeryl Impurity: Hydrolytic by-product (N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amine) formed during ester hydrolysis, controlled to <0.1% in API [8]

Table 3: Characterization of Critical Process Intermediates

CompoundCASMolecular FormulaRole in SynthesisPurification Challenge
(S)-N-((2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methyl)pentanamide914465-68-2C₁₉H₂₁N₅ODirect synthetic targetTetrazole tautomerism (1H/2H)
Valsartan Methyl Ester11561462C₂₅H₃₁N₅O₃Prodrug intermediateStereochemical integrity
N-[(2´-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]valine137863-42-4C₂₆H₃₄N₆O₂Tetrazole-protected precursorTrityl deprotection kinetics
5-(2'-Aminobiphenyl-4-yl)-1H-tetrazole-C₁₃H₁₁N₄Cyclization by-productGenotoxic potential

The pentanamide variant specifically avoids the chiral center present in valsartan (N-valeryl-N-[2´-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine), simplifying synthesis while retaining key hydrophobic interactions. Regiochemical impurities arise primarily from tetrazole tautomerism (1H vs 2H forms) and N² vs N¹ alkylation during prodrug synthesis, monitored by reverse-phase HPLC using ion-pairing agents [1] [8].

Properties

Product Name

N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide

IUPAC Name

N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H21N5O/c1-2-3-8-18(25)20-13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)19-21-23-24-22-19/h4-7,9-12H,2-3,8,13H2,1H3,(H,20,25)(H,21,22,23,24)

InChI Key

ITGGVGCXYNXXQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.